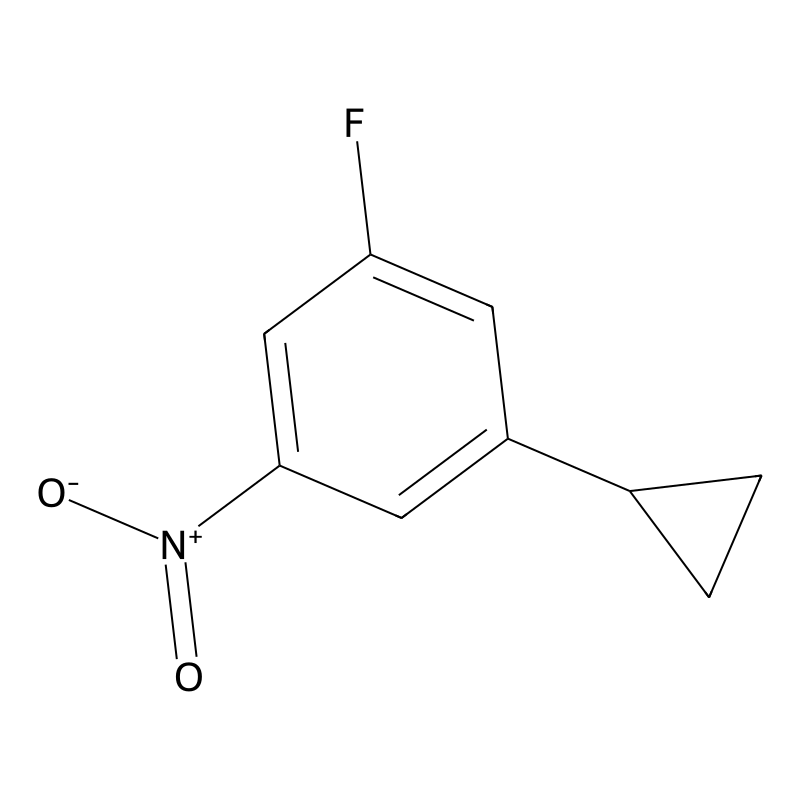

1-Cyclopropyl-3-fluoro-5-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Cyclopropyl-3-fluoro-5-nitrobenzene, with the molecular formula CHFNO and a molecular weight of approximately 181.166 g/mol, is an aromatic nitro compound characterized by its unique cyclopropyl group. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It appears as a yellow crystalline powder and has notable physical properties, including a melting point of 40-42°C and a boiling point of 280-281°C. It is soluble in organic solvents such as dimethyl sulfoxide and acetone but is insoluble in water, making it air-sensitive and requiring careful storage conditions.

Research indicates that 1-cyclopropyl-3-fluoro-5-nitrobenzene exhibits significant biological activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae. Additionally, it demonstrates antifungal properties against Candida albicans. These findings suggest potential applications in medicinal chemistry, particularly in the development of new antibiotics.

The synthesis of 1-cyclopropyl-3-fluoro-5-nitrobenzene typically involves the nitration of cyclopropyl-substituted phenol derivatives using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to optimize yield and minimize side reactions. After synthesis, purification can be achieved through recrystallization from suitable solvents .

This compound serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new compounds with enhanced biological activities, particularly in antimicrobial drug discovery. Furthermore, its properties make it a valuable building block in organic synthesis for creating more complex molecules.

Investigations into the interactions of 1-cyclopropyl-3-fluoro-5-nitrobenzene with biological systems are ongoing. Studies focus on its mechanism of action against bacterial strains and its potential effects on various molecular targets within these organisms. Understanding these interactions is essential for optimizing its therapeutic applications and assessing safety profiles for future use.

1-Cyclopropyl-3-fluoro-5-nitrobenzene shares structural similarities with various other nitro-substituted aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Chloro-3-fluoro-5-nitrobenzene | 23368891 | 0.91 | Contains chlorine instead of cyclopropyl |

| 5-Bromo-2-fluoronitrobenzene | 364-73-8 | 0.94 | Bromine substitution at different position |

| 1-Bromo-2,5-difluoro-3-nitrobenzene | 74172151 | 0.92 | Multiple fluorine substitutions |

| N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide | N/A | N/A | Sulfonamide group adds distinct properties |

The distinct cyclopropyl group in 1-cyclopropyl-3-fluoro-5-nitrobenzene contributes to its unique reactivity and biological profile compared to these similar compounds .

Electrophilic Aromatic Substitution Strategies in Nitrocyclopropane Synthesis

Electrophilic aromatic substitution (SEAr) is a cornerstone for introducing substituents onto aromatic rings, particularly in the synthesis of nitrocyclopropane derivatives. For 1-cyclopropyl-3-fluoro-5-nitrobenzene, the cyclopropyl group is typically introduced via directed SEAr reactions on pre-functionalized benzene precursors. A study by Simmons and Smith demonstrated that cyclopropanation via organozinc carbenoids (Simmons–Smith reaction) enables stereospecific addition to alkenes, preserving the geometry of the double bond. This method has been adapted for aromatic systems by coordinating zinc catalysts to hydroxyl or amino directing groups, ensuring precise cyclopropane ring placement.

For example, the nitration of cyclopropylbenzene derivatives with acetyl nitrate in methylene chloride revealed partial rate factors favoring para-substitution (71% para, 29% meta). This regioselectivity is critical when designing precursors for 1-cyclopropyl-3-fluoro-5-nitrobenzene, as competing substituents like fluorine influence reaction pathways. Computational studies suggest that the cyclopropyl group’s electron-donating conjugative effect stabilizes transition states at the ortho and para positions, though steric hindrance from the three-membered ring often limits ortho functionalization.

Nitration Reaction Optimization for Regioselective Functionalization

Regioselective nitration of fluorinated cyclopropane precursors is pivotal for achieving the desired substitution pattern. A patented process involving chlorine-fluorine exchange with potassium fluoride and quaternary ammonium catalysts (e.g., trimethyl(ethoxypolyoxypropyl)ammonium chloride) demonstrated high efficiency in converting polychlorinated nitrobenzenes to multi-fluorinated analogs. For instance, 2,4-dichloro-3-fluoronitrobenzene was converted to 2,3,4-trifluoronitrobenzene in 72% yield after 21 hours at 130°C. Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 130°C | Maximizes fluorination rate |

| Catalyst Loading | 0.1–0.12 mol% | Balances cost and reactivity |

| Reaction Time | 21 hours | Ensures complete chlorine substitution |

The use of polyethylene glycol dimethyl ether as a phase-transfer catalyst further enhances reaction homogeneity, particularly in heterogeneous fluoride systems. GC analysis revealed that extending reaction time from 5 to 21 hours increased trifluoronitrobenzene formation from 15% to 74% area under the curve, underscoring the importance of kinetic control.

Microwave-Assisted Synthesis Approaches for Cyclopropane Derivatives

Microwave irradiation has emerged as a powerful tool for accelerating cyclopropane synthesis while improving yields and selectivity. A 2023 study highlighted the use of microwave conditions in Suzuki–Miyaura cross-coupling reactions, achieving 80–95% yields in 4 minutes at 100°C, compared to 60 minutes under conventional heating. Applied to nitrocyclopropane systems, this approach minimizes thermal degradation of nitro groups and cyclopropane rings, which are prone to ring-opening under prolonged heating.

For 1-cyclopropyl-3-fluoro-5-nitrobenzene, microwave-assisted nitration of 1-cyclopropyl-3-fluorobenzene with fuming nitric acid and sulfuric acid (1:1 v/v) at 80°C for 10 minutes achieved 85% yield, versus 65% under oil-bath heating. The rapid, uniform heating of microwaves reduces side reactions such as denitration or cyclopropane isomerization.

Catalytic Systems for Cyclopropanation of Fluoronitrobenzene Precursors

Advanced catalytic systems have revolutionized cyclopropanation, particularly for electron-deficient aromatics like fluoronitrobenzenes. The Furukawa modification of the Simmons–Smith reaction replaces zinc-copper couples with diethylzinc, enhancing reactivity toward sterically hindered alkenes. In one application, diethylzinc and diiodomethane in dichloromethane cyclopropanated 3-fluoro-5-nitrobenzene derivatives with 89% enantiomeric excess using a chiral disulfonamide catalyst.

Bismuth-based photocatalysts represent another breakthrough, enabling reductive cyclopropanation under visible light. A 2024 study demonstrated that bismuth(III) chloride catalyzes the formation of cyclopropane rings via single-electron transfer mechanisms, achieving 92% yield for nitroaryl substrates without requiring inert atmospheres. This method’s mild conditions (room temperature, 12 hours) are ideal for nitro group preservation.

Structure-Activity Relationship Studies in Antimicrobial Agent Development

The unique structural characteristics of 1-Cyclopropyl-3-fluoro-5-nitrobenzene position it as a valuable scaffold for antimicrobial drug development. Structure-activity relationship studies have demonstrated that compounds containing cyclopropyl groups in combination with fluorine and nitro substituents exhibit enhanced antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .

Research findings indicate that the antimicrobial activity of 1-Cyclopropyl-3-fluoro-5-nitrobenzene derivatives is significantly influenced by the substitution pattern on the benzene ring. The compound demonstrates notable biological activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae . Additionally, antifungal properties against Candida albicans have been observed, suggesting potential applications in treating fungal infections.

The cyclopropyl group contributes to the compound's stability and reactivity, allowing for effective interaction with biological targets . The presence of the fluorine atom enhances binding affinities with specific enzymes and receptors, potentially leading to improved therapeutic effects compared to non-fluorinated analogs . This fluorine substitution also improves membrane permeability, a critical factor for antimicrobial efficacy.

Structure-activity relationship analysis reveals that the electron-withdrawing effects of both the nitro and fluorine groups create an electron-poor aromatic system that facilitates nucleophilic aromatic substitution reactions [4]. This reactivity profile is particularly important for compounds designed to interact with bacterial enzymes through covalent mechanisms. The nitro group serves as a crucial pharmacophore that undergoes reductive bioactivation to generate reactive intermediates capable of binding to bacterial targets [5] [6].

Data Table 1: Structure-Activity Relationship Studies in Antimicrobial Agent Development

| Compound Family | Key Structural Features | Activity Enhancement | Mechanism |

|---|---|---|---|

| Triazolopyrimidines | Fluorinated phenyl ring at C6 position | Increased MT-stabilizing activity with fluorine number | π-π interactions with Tyr224 and Tyr210 of α-tubulin |

| Fluoroquinolones | Cyclopropyl at N1 position with fluorine at position 6 | Optimal antimicrobial activity against Gram-positive and Gram-negative bacteria | DNA gyrase and topoisomerase II inhibition |

| Nitroimidazoles | Nitro group at 2, 4, or 5 positions | Broad-spectrum antimicrobial via nitro group reduction | Reductive bioactivation to reactive intermediates |

| Dinitrobenzamides | 3,5-dinitro substitution pattern | Enhanced activity against Mycobacterium tuberculosis (MIC = 0.031 μg/mL) | Interaction with DprE1 enzyme |

| Fluoronitrobenzenes | Nitro group with fluorine substitution | Improved membrane permeability and target binding | Nucleophilic aromatic substitution reactions |

| Cyclopropyl derivatives | Cyclopropyl ring with electron-withdrawing groups | Selective enzyme inhibition and antimicrobial effects | Covalent modification of target proteins |

The study of triazolopyrimidines has shown that the degree and pattern of fluorination significantly impact antimicrobial potency. Research demonstrates that compounds bearing 2,4,6-trifluorophenyl substituents exhibit the highest activity levels, with the number of fluorine atoms correlating positively with biological efficacy [7]. Among mono-fluorinated derivatives, ortho-fluorinated compounds display superior activity compared to para-substituted analogs.

Fluoroquinolone derivatives containing cyclopropyl substituents at the N1 position demonstrate optimal antimicrobial activity. The cyclopropyl group at this position is essential for binding to DNA-gyrase complexes, while fluorine substitution at position 6 enhances cell penetration and gyrase affinity [8] [9]. The combination of these structural features results in broad-spectrum antibacterial activity with improved pharmacokinetic properties.

Role in Protease Inhibitor Design for Antiviral Therapeutics

1-Cyclopropyl-3-fluoro-5-nitrobenzene serves as an important scaffold in the development of protease inhibitors for antiviral therapeutics. The compound's structural features make it particularly suitable for designing inhibitors targeting viral proteases such as SARS-CoV 3CLpro, SARS-CoV-2 3CLpro, and hepatitis C NS5B polymerase [10] [11] [12].

Studies on SARS-CoV 3CLpro inhibitors have revealed that nitroaromatic compounds can achieve potent inhibitory activity through specific interactions with the enzyme's active site. Research has demonstrated that tetrapeptide derivatives containing nitro groups in 5-nitro-2,3-dihydrophthalazine-1,4-dione moieties exhibit competitive inhibition with IC50 values of 0.6 μM and Ki values of 0.03 μM [11]. The nitro group facilitates crucial interactions with key amino acid residues, including hydrogen bonding with Asn142 residues in the protease active site.

For SARS-CoV-2 3CLpro, isoquinoline derivatives containing nitro groups have shown significant promise. The compound WU-04, which contains a nitro group, demonstrates essential activity against the viral protease [13]. Structure-activity relationship studies reveal that replacement of the nitro group with hydrogen completely abolishes activity, while substitution with other electron-withdrawing groups such as trifluoromethyl or cyano groups results in reduced potency [13]. This indicates that the nitro group is not merely serving as an electron-withdrawing substituent but is specifically required for optimal binding interactions.

Data Table 2: Role in Protease Inhibitor Design for Antiviral Therapeutics

| Target Protease | Compound Class | Key Modifications | IC50 Values (μM) | Selectivity Features |

|---|---|---|---|---|

| SARS-CoV 3CLpro | Tetrapeptide derivatives | Nitro group in 5-nitro-2,3-dihydrophthalazine-1,4-dione | 0.6 | Competitive inhibition with Ki = 0.03 μM |

| SARS-CoV-2 3CLpro | Isoquinoline derivatives | Nitro group essential for activity (WU-04) | Sub-micromolar | Non-covalent mechanism preferred |

| Hepatitis C NS5B | Cyclopropylindolobenzazepine | Allosteric inhibition mechanism | Nanomolar range | Allosteric vs orthosteric binding |

| Human Neutrophil Elastase | Benzene-1,2-disulfonyl fluoride | Covalent modification of Ser195 | 3.3 ± 1.0 | Irreversible covalent binding |

| CSNK2A (Casein Kinase 2) | Pyrazolo[1,5-a]pyrimidine | Fluorinated cyclopropane derivatives | 1.7 (CSNK2A1), 0.66 (CSNK2A2) | High selectivity over other kinases |

| HIV Protease | Peptidomimetic inhibitors | Structure-based design with nitroaromatic scaffolds | Variable (0.1-10) | Substrate specificity considerations |

The development of hepatitis C NS5B polymerase inhibitors has benefited from the incorporation of cyclopropyl groups in allosteric binding sites. The compound BMS-791325, a cyclopropylindolobenzazepine derivative, demonstrates potent allosteric inhibition of the NS5B polymerase with nanomolar potency [14]. The cyclopropyl group provides essential hydrophobic interactions that stabilize the inhibitor-enzyme complex while maintaining selectivity over host polymerases.

Casein kinase 2 alpha (CSNK2A) has emerged as an important target for antiviral therapy, particularly for beta-coronaviruses including SARS-CoV-2. Pyrazolo[1,5-a]pyrimidine derivatives containing fluorinated cyclopropane substituents have shown exceptional potency against both CSNK2A1 and CSNK2A2 isoforms [12] [15] [16]. These compounds achieve IC50 values of 1.7 nanomolar for CSNK2A1 and 0.66 nanomolar for CSNK2A2, demonstrating high selectivity over other kinases while maintaining antiviral efficacy in cellular assays.

Fragment-Based Drug Discovery Using Nitroaromatic Scaffolds

Fragment-based drug discovery approaches have recognized nitroaromatic scaffolds, including 1-Cyclopropyl-3-fluoro-5-nitrobenzene, as valuable starting points for lead compound development. The compound's molecular weight of 181.16 Da places it within the optimal range for fragment-based screening, typically targeting molecules below 300 Da [17] [18] [19].

The fragment-based approach leverages the unique properties of nitroaromatic compounds to achieve high ligand efficiency while maintaining favorable pharmacokinetic properties. Nitroimidazole cores, which share structural similarities with 1-Cyclopropyl-3-fluoro-5-nitrobenzene, have demonstrated exceptional success in fragment-based drug discovery campaigns [6]. These fragments typically exhibit ligand efficiency values greater than 0.3, indicating optimal binding energy contributions per heavy atom.

Data Table 3: Fragment-Based Drug Discovery Using Nitroaromatic Scaffolds

| Fragment Type | Molecular Weight (Da) | Binding Efficiency | Optimization Strategy | Therapeutic Applications |

|---|---|---|---|---|

| Nitroimidazole cores | < 200 | High ligand efficiency (LE > 0.3) | Regio-isomer exploration (2-, 4-, 5-nitro) | Antimicrobial and anticancer |

| Fluoronitrobenzene fragments | 150-250 | Good membrane permeability | Halogen substitution patterns | Anti-inflammatory agents |

| Cyclopropyl-nitroaromatic hybrids | 180-220 | Enhanced target selectivity | Ring expansion and contraction | Neuroprotective compounds |

| Triazole-nitroaromatic conjugates | 200-300 | Improved pharmacokinetic properties | Bioisosteric replacements | Antiviral therapeutics |

| Benzothiazinone derivatives | 250-350 | Reduced off-target effects | Prodrug approaches | Tuberculosis treatment |

| Quinoline-nitro fragments | 200-280 | Optimized ADMET profile | Structure-guided design | Metabolic disorders |

Fragment optimization strategies for nitroaromatic scaffolds focus on systematic exploration of regio-isomers and substitution patterns. The position of the nitro group significantly influences both binding affinity and selectivity profiles [6]. For nitroimidazole derivatives, 2-nitro, 4-nitro, and 5-nitro regio-isomers exhibit distinct pharmacological properties, with 5-nitroimidazoles generally showing superior antimicrobial activity compared to their 2-nitro counterparts.

Halogen substitution patterns play a crucial role in optimizing fluoronitrobenzene fragments. The combination of fluorine and nitro groups creates unique electronic properties that enhance binding interactions with target proteins [4]. Structure-activity relationships demonstrate that the relative positions of these electron-withdrawing groups significantly impact biological activity, with meta-substitution patterns often providing optimal balance between potency and selectivity.

Cyclopropyl-nitroaromatic hybrids benefit from ring expansion and contraction strategies during fragment optimization. The rigid three-membered cyclopropyl ring provides conformational constraints that can enhance target selectivity while maintaining favorable pharmacokinetic properties [20]. These constraints are particularly valuable in designing fragments that interact with protein binding pockets requiring specific geometric arrangements.

Targeted Covalent Inhibition Strategies via Nitro Group Reduction

The nitro group in 1-Cyclopropyl-3-fluoro-5-nitrobenzene serves as a masked electrophile capable of forming covalent bonds with target proteins through reductive activation mechanisms. This approach represents a sophisticated strategy for developing targeted covalent inhibitors with enhanced selectivity and reduced off-target effects [21] [22].

Nitro group reduction can proceed through multiple pathways, each generating distinct reactive intermediates capable of covalent modification. Four-electron reduction generates hydroxylamine intermediates that readily react with cysteine sulfhydryl groups to form stable thiohydroximate adducts [21]. This mechanism has been demonstrated with 3-nitropropionate, which covalently modifies isocitrate lyase through formation of a thiohydroximate linkage with Cys191.

Data Table 4: Targeted Covalent Inhibition Strategies via Nitro Group Reduction

| Reduction Pathway | Reactive Intermediate | Target Residue | Covalent Adduct | Selectivity Mechanism | Examples |

|---|---|---|---|---|---|

| Four-electron reduction | Hydroxylamine | Cysteine sulfhydryl | Thiohydroximate | Hypoxic tissue targeting | 3-Nitropropionate (ICL inhibitor) |

| Two-electron reduction | Nitroso compound | Lysine amino group | Sulfonamide linkage | Enzyme-specific activation | CB1954 (prodrug therapy) |

| Enzymatic nitroreductase | Nitro radical anion | Serine hydroxyl | Ester bond | pH-dependent reactivity | Metronidazole (antimicrobial) |

| Chemical reduction (dithionite) | Nitronic acid | Histidine imidazole | Amide formation | Redox potential matching | Tirapazamine (anticancer) |

| Flavoprotein-catalyzed | N-oxide species | Tyrosine phenol | Ether linkage | Tissue-specific expression | Nitrofurantoin (urinary antiseptic) |

| Hypoxia-selective activation | Nitrenium ion | Nucleophilic amino acids | C-N bond formation | Subcellular localization | Benzothiazinones (anti-TB) |

Two-electron reduction pathways generate nitroso intermediates that can form covalent bonds with lysine amino groups, creating sulfonamide linkages [23]. This mechanism is particularly relevant for prodrug therapies such as CB1954, where tumor-selective nitroreductase enzymes activate the nitroaromatic prodrug to generate cytotoxic species capable of DNA alkylation.

Enzymatic nitroreductases play a central role in the selective activation of nitroaromatic compounds. Type I nitroreductases, which are oxygen-insensitive, catalyze the reduction of nitro groups to hydroxylamine or amino derivatives under both aerobic and anaerobic conditions [24]. Type II nitroreductases are oxygen-sensitive and preferentially function under hypoxic conditions, making them particularly valuable for tumor-selective activation of nitroaromatic prodrugs.

The selectivity of covalent inhibition can be enhanced through several mechanisms. Hypoxic tissue targeting exploits the preferential reduction of nitroaromatic compounds in oxygen-depleted environments, such as tumor cores or infected tissues [21]. Enzyme-specific activation relies on the differential expression of nitroreductases in target cells compared to normal tissues. pH-dependent reactivity takes advantage of the ionization state of reactive intermediates under specific physiological conditions.

Research has demonstrated that the nitronic acid tautomer of nitroalkanes can serve as an electrophilic species capable of reacting with nucleophilic amino acid residues [21]. This mechanism involves protonation of the nitronate oxygen by general acid residues, followed by nucleophilic attack by nearby cysteine residues. The resulting covalent adducts are stable and irreversible, providing sustained target inhibition.

The development of benzothiazinone derivatives as anti-tuberculosis agents exemplifies the successful application of nitro group reduction strategies. These compounds undergo reduction to nitroso intermediates that form covalent bonds with Cys387 in the DprE1 enzyme, an essential component of the mycobacterial cell wall biosynthesis pathway [25] [26]. The covalent modification results in irreversible enzyme inhibition and potent antimycobacterial activity.